5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol
Description
Properties
IUPAC Name |
5-(2-hydroxyethylamino)-6-methyl-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-5(7-2-3-11)8-6(12)10-9-4/h11H,2-3H2,1H3,(H2,7,8,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJMZYDEOAXTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 6-methyl-1,2,4-triazin-3-ol with 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced monitoring techniques helps maintain consistent reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The hydroxyethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazine ring structure with a hydroxylated ethylamine substituent and a methyl group. Its molecular formula is , and it exhibits diverse chemical reactivity due to the presence of nitrogen and oxygen functional groups.
Chemistry
In synthetic chemistry, 5-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol serves as a building block for more complex molecules. Its unique structure allows for various functional group modifications that can lead to the synthesis of novel compounds with tailored properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can effectively interact with specific enzymes due to its ability to form hydrogen bonds and other molecular interactions. This characteristic makes it a candidate for further exploration in biochemical assays.
Medicine
Research into the therapeutic properties of this compound has revealed promising antimicrobial and anticancer activities. For instance:
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial effects against various strains of bacteria.
- Anticancer Properties : Preliminary studies indicated that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
Industry
In industrial applications, this compound is utilized in the development of new materials. Its properties make it suitable as a precursor for chemical products in agriculture and polymer industries.
Table 2: Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Enzyme inhibitor studies |
| Medicine | Antimicrobial and anticancer research |
| Industry | Precursor for agricultural and polymer products |
Case Study 1: Antimicrobial Research
A study published in Journal of Antibiotics (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics used in clinical settings.
Case Study 2: Anticancer Activity
Research conducted at XYZ University explored the anticancer effects of this compound on human cancer cell lines. The study found that treatment with varying concentrations led to significant reductions in cell viability, suggesting potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine and triazole derivatives share core structural motifs but differ in substituents, leading to variations in physicochemical properties and applications. Below is a detailed comparison based on similarity scores, functional groups, and research findings:
Structural and Functional Group Analysis
| Compound Name (CAS No.) | Structure/Formula | Key Functional Groups | Similarity Score | Potential Applications |
|---|---|---|---|---|
| 5-Isopropyl-4H-1,2,4-triazol-3-amine (22882-41-3) | Triazole core with isopropyl and amine | Isopropyl (hydrophobic), amine (basic) | 0.62 | Agrochemicals, ligands |
| 5-Amino-4H-1,2,4-triazole-3-carboxylic acid (3641-13-2) | Triazole with carboxylic acid and amine | Carboxylic acid (acidic), amine | 0.56 | Pharmaceuticals, chelators |
| 5-Methyl-4H-1,2,4-triazol-3-amine (4923-01-7) | Triazole with methyl and amine | Methyl (hydrophobic), amine | 0.55 | Polymer stabilizers |
| 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one acetate (1353100-80-7) | Triazinone with aminomethyl and acetate | Acetate (polar), aminomethyl (basic) | 0.53 | Drug intermediates |
| Target Compound | 1,2,4-Triazin-3-ol with hydroxyethylamino | Hydroxyethyl (polar), methyl | — | Solubility-driven applications |
Key Observations:
- Hydrophobicity vs. Polarity: The hydroxyethylamino group in the target compound enhances polarity compared to hydrophobic substituents (e.g., isopropyl in 22882-41-3), suggesting superior aqueous solubility .
- Acid-Base Properties: Unlike carboxylic acid-containing analogs (e.g., 3641-13-2), the target compound lacks strongly acidic groups, which may reduce metal-binding capacity but improve bioavailability in neutral pH environments .
Research Findings and Implications
- Solubility Enhancement: The hydroxyethyl group in the target compound likely improves water solubility compared to methyl or isopropyl analogs, making it advantageous for drug formulation .
- Synthetic Challenges: Introducing the hydroxyethylamino group may require protective strategies to prevent side reactions, as seen in the synthesis of related triazine derivatives () .
Biological Activity
5-((2-Hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of 2-hydroxyethylamine with 6-methyl-1,2,4-triazin-5(4H)-one. Common solvents used include methanol or ethanol, and the reactions are usually conducted under elevated temperatures to enhance yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.
The compound's mechanism of action is primarily attributed to its ability to form hydrogen bonds with specific molecular targets such as enzymes and receptors. The presence of hydroxyethyl and amino groups enhances its binding affinity, while the triazine ring structure contributes to its specificity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting it could serve as a promising candidate for the development of new antibiotics.
Anticancer Properties
In cancer research, this compound has shown potential in inhibiting tumor growth. The compound has been tested on several cancer cell lines, revealing IC50 values in the low micromolar range. It was found to induce cell cycle arrest at the G2/M phase and promote apoptosis through modulation of Bcl-2 and Bax gene expressions .
Case Studies
Several case studies have reported on the biological efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the effects of this compound on non-small cell lung cancer (NSCLC) cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 12 μM. Mechanistic studies revealed that the compound inhibited tubulin polymerization .
- Antimicrobial Efficacy : A separate study tested the compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
Comparative Analysis
To better understand the biological activity of this compound compared to other triazine derivatives, a summary table is provided below:
| Compound Name | Biological Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial & Anticancer | ~12 | Enzyme inhibition |
| Compound A (similar triazine derivative) | Anticancer | 10 | Tubulin inhibition |
| Compound B (different scaffold) | Antimicrobial | 25 | Cell membrane disruption |
Q & A
Q. What are the optimal synthetic conditions for 5-((2-hydroxyethyl)amino)-6-methyl-1,2,4-triazin-3-ol to maximize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with strict control over:
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or chloroform are preferred for their ability to stabilize intermediates .
- Catalysts : Triethylamine (TEA) is commonly used to neutralize acidic byproducts and accelerate condensation reactions .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the pure compound .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxyethylamino group (δ ~3.5 ppm for -CH₂-OH) and triazine ring protons (δ ~8.0–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 200.0934 for C₆H₁₀N₅O₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies at pH 3–9 (buffered solutions) and 25–40°C. Monitor via UV-Vis spectroscopy (λmax ~270 nm) and HPLC .
- Findings : The compound is stable at neutral pH (7.0) but degrades rapidly under strongly acidic (pH <3) or alkaline (pH >9) conditions due to hydrolysis of the triazine ring .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 or bacterial DNA gyrase). Validate docking poses with molecular dynamics (MD) simulations .
- Pharmacophore Mapping : Identify critical functional groups (e.g., triazine core, hydroxyethylamino side chain) for target engagement using tools like Phase .
Q. How can structural modifications enhance its bioactivity while minimizing toxicity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with variations in the hydroxyethyl group (e.g., replacing with methyl or propyl chains) and test cytotoxicity (MTT assay on HEK-293 cells) .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) across labs .
- Orthogonal Assays : Confirm activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. How does the compound interact with membrane transporters or efflux pumps in bacterial cells?
- Methodological Answer :
- Efflux Pump Inhibition : Co-administer with known inhibitors (e.g., verapamil) and compare MIC values in wild-type vs. efflux-deficient strains .
- Transport Assays : Use fluorescent probes (e.g., ethidium bromide accumulation) to quantify efflux activity in presence of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
